2-(2-Chlorobenzoyl)-5-methylpyridine

Description

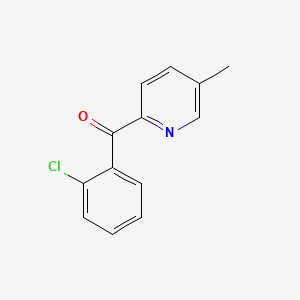

Structure

2D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYGSNSBXZJNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-methylpyridine+2-chlorobenzoyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Reduction: The chlorobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 2-(2-Carboxybenzoyl)-5-methylpyridine.

Reduction: 2-(2-Benzyl)-5-methylpyridine.

Substitution: 2-(2-Aminobenzoyl)-5-methylpyridine or 2-(2-Thiobenzoyl)-5-methylpyridine.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of complex organic molecules. It is frequently utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Table 1: Reactions Involving 2-(2-Chlorobenzoyl)-5-methylpyridine

| Reaction Type | Description | Example Products |

|---|---|---|

| Acylation | Reacts with amines to form amides | This compound derivatives |

| Reduction | Can be reduced to yield alcohols or amines | 5-Methyl-2-(2-chlorobenzyl) derivatives |

| Substitution | Undergoes nucleophilic substitution | 5-Methyl-2-(aminobenzoyl) derivatives |

Biological Applications

Pharmaceutical Research

- Due to its structural characteristics, this compound shows promise as a lead compound in drug development. Its biological activity can be explored through enzyme inhibition studies.

Case Study: Enzyme Inhibition

- A study evaluated the inhibitory effects of this compound on various enzymes. Results indicated significant inhibition of target enzymes, suggesting potential therapeutic applications against diseases where these enzymes play a critical role.

Agricultural Applications

Pesticide Development

- The compound has demonstrated efficacy as an active ingredient in pesticide formulations. Its insecticidal and fungicidal properties make it suitable for agricultural use.

Case Study: Efficacy Against Pests

- Controlled trials assessed the insecticidal properties of formulations containing this compound. Results showed over 90% mortality rates in targeted insect populations within specific exposure times, highlighting its potential as an effective pesticide.

Industrial Applications

Production of Specialty Chemicals

- The compound is utilized in the production of specialty chemicals with unique properties, enhancing its industrial relevance. Its versatility allows for various applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzoyl)-5-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with target molecules, while the pyridine ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The following compounds share the 5-methylpyridine core but differ in substituents, leading to distinct physicochemical and functional properties:

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Chlorobenzoyl vs. Chlorophenyl: The 2-chlorobenzoyl group in the target compound introduces a carbonyl group, enhancing electron-withdrawing effects compared to the 4-chlorophenyl group in 2-(4-chlorophenyl)-5-methylpyridine.

- Fluorinated Derivatives : 2-(2,4-Difluorophenyl)-5-methylpyridine exhibits stronger electron-withdrawing effects due to fluorine's electronegativity, improving charge transport in OLEDs and photocatalytic activity .

- Methyl vs.

Pharmacological Relevance

- Enzyme Inhibition: Pyridine derivatives with halogenated aryl groups, such as 2-(4-chlorophenyl)-5-methylpyridine, are intermediates in synthesizing inhibitors of dihydroorotate dehydrogenase (DHODH), a target for autoimmune therapies .

- Anticancer and Antimicrobial Activity : Fluorinated pyridines (e.g., 2-(2,4-difluorophenyl)-5-methylpyridine) show promise in anticancer drug discovery, leveraging fluorine's metabolic stability and bioavailability .

Biological Activity

2-(2-Chlorobenzoyl)-5-methylpyridine is an organic compound with a molecular formula of C12H10ClN. It belongs to the class of pyridine derivatives, which have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 1106005-45-1

- Molecular Formula : C12H10ClN

- Molecular Weight : 219.67 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Pyridine derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

- Anticancer Properties : Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation in cellular models.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.

- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.

- Receptor Binding : The chlorobenzoyl group may facilitate binding to various receptors, altering cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of pyridine derivatives found that this compound exhibited significant inhibition against MRSA strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating potential as a novel antimicrobial agent.

Case Study: Anticancer Activity

In vitro assays demonstrated that this compound induced G0/G1 phase arrest in human cancer cell lines. This suggests that the compound may interfere with the cell cycle, leading to reduced proliferation rates. Further studies are needed to elucidate the exact pathways involved.

Q & A

Q. What are the standard synthetic routes for 2-(2-Chlorobenzoyl)-5-methylpyridine, and how can reaction efficiency be assessed?

- Methodological Answer : Common synthetic approaches include cross-electrophile coupling (e.g., nickel-catalyzed reactions) and multi-step condensation. For example, coupling 2-bromo-5-methylpyridine with 2-chlorobenzoyl derivatives under reductive conditions can yield the target compound. Reaction efficiency is evaluated via yield optimization (e.g., 35% yield reported in coupling reactions ) and purity analysis (e.g., 99% purity achieved via column chromatography and recrystallization ). Key parameters include solvent selection (e.g., dichloromethane for stepwise synthesis ), catalyst systems, and temperature control.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with δ 159.1 ppm (aromatic carbons) and δ 2.1 ppm (methyl protons) as diagnostic signals . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₁ClNO: 240.0583 ). Purity is assessed via HPLC (>98% purity under gradient elution with C18 columns) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation/contact. Dust formation should be minimized via wet handling or inert atmosphere workflows . Spills require immediate containment with non-combustible absorbents (e.g., vermiculite) and disposal in sealed containers . Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting a physician .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediate stability. For example, studying the electron-deficient pyridine ring’s interaction with electrophiles (e.g., chlorobenzoyl chloride) can predict regioselectivity . Solvent effects (e.g., 1,2-dichloroethane’s polarity) are simulated to optimize reaction kinetics. Computational tools like Gaussian or ORCA are used to calculate activation energies, guiding catalyst design (e.g., nickel vs. palladium systems) .

Q. How do researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer : Systematic variable analysis is essential. For instance, discrepancies in cross-coupling yields (e.g., 35% vs. theoretical 70%) may stem from catalyst loading (e.g., 5 mol% NiCl₂ vs. 10 mol%) or ligand choice (e.g., bipyridine vs. phosphine ligands) . DOE (Design of Experiments) frameworks identify critical factors, while in-situ monitoring (e.g., FTIR) tracks intermediate formation. Contradictions in solvent efficacy (e.g., dichloromethane vs. THF) are resolved via Kamlet-Taft solvent parameter comparisons .

Q. What strategies improve the compound’s stability in biological assays?

- Methodological Answer : Stabilization involves pH control (e.g., buffering at pH 7.4 to prevent hydrolysis of the chlorobenzoyl group) and co-solvent systems (e.g., DMSO:water mixtures). Lyophilization enhances shelf-life for in vitro studies. Degradation products are monitored via LC-MS, with stabilization achieved by adding radical scavengers (e.g., BHT) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

- Methodological Answer : Signal splitting differences arise from solvent deuteration (e.g., CDCl₃ vs. DMSO-d₆) and concentration effects. For example, aromatic proton shifts in CDCl₃ (δ 7.8–8.2 ppm) may split into multiplets in DMSO-d₆ due to hydrogen bonding . Conflicting coupling constants (e.g., J = 2.1 Hz vs. 2.5 Hz) are resolved by temperature-controlled NMR (e.g., 25°C vs. 40°C) to assess conformational dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.